molecular formula C9H8FNO B6158924 8-fluoro-1,2,3,4-tetrahydroisoquinolin-3-one CAS No. 1782184-94-4

8-fluoro-1,2,3,4-tetrahydroisoquinolin-3-one

Cat. No.: B6158924
CAS No.: 1782184-94-4
M. Wt: 165.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Fluoro-1,2,3,4-tetrahydroisoquinolin-3-one is a heterocyclic organic compound that belongs to the class of isoquinolinones. It has garnered significant attention due to its unique chemical properties and potential biological activities. The molecular formula of this compound is C9H8FNO, and it has a molecular weight of 165.2 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-fluoro-1,2,3,4-tetrahydroisoquinolin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of fluorinated aromatic compounds as starting materials, which undergo cyclization reactions in the presence of catalysts and under controlled temperatures and pressures.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process often includes steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-1,2,3,4-tetrahydroisoquinolin-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce tetrahydro derivatives.

Scientific Research Applications

8-Fluoro-1,2,3,4-tetrahydroisoquinolin-3-one has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 8-fluoro-1,2,3,4-tetrahydroisoquinolin-3-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1,2,3,4-Tetrahydroisoquinolin-3-one: Lacks the fluorine atom, which may result in different chemical and biological properties.

    8-Chloro-1,2,3,4-tetrahydroisoquinolin-3-one: Similar structure but with a chlorine atom instead of fluorine, leading to variations in reactivity and applications.

    8-Bromo-1,2,3,4-tetrahydroisoquinolin-3-one:

Uniqueness: The presence of the fluorine atom in 8-fluoro-1,2,3,4-tetrahydroisoquinolin-3-one imparts unique properties, such as increased stability and specific reactivity patterns, making it distinct from its analogs.

Properties

CAS No.

1782184-94-4

Molecular Formula

C9H8FNO

Molecular Weight

165.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.